molecular formula C10H11NO5 B14051103 4-(2-Nitrophenoxy)butanoic acid

4-(2-Nitrophenoxy)butanoic acid

Cat. No.: B14051103
M. Wt: 225.20 g/mol
InChI Key: CWNOXDTXZOYOAQ-UHFFFAOYSA-N
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Description

4-(2-Nitrophenoxy)butanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a nitrophenoxy group attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitrophenoxy)butanoic acid typically involves the reaction of 2-nitrophenol with butanoic acid derivatives. One common method involves the esterification of 2-nitrophenol with butanoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrophenoxy)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Reduction: 4-(2-Aminophenoxy)butanoic acid.

    Substitution: Various substituted phenoxybutanoic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenoxy)butanoic acid involves its interaction with specific molecular targets. For instance, in antiviral applications, it acts as an inhibitor of deubiquitinase enzymes, which are crucial for the replication of certain viruses . The nitrophenoxy group plays a key role in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrophenoxy)butanoic acid is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-(2-nitrophenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-10(13)6-3-7-16-9-5-2-1-4-8(9)11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNOXDTXZOYOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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